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molecular formula C13H13ClN2O B8370810 4-chloro-N-(8-quinolyl)butyramide

4-chloro-N-(8-quinolyl)butyramide

Cat. No. B8370810
M. Wt: 248.71 g/mol
InChI Key: HHGWRLOSDZUIOJ-UHFFFAOYSA-N
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Patent
US04366158

Procedure details

A solution of 8-aminoquinoline (10 L g, 0.069 mole) and triethylamine (10 ml, 0.072 mole) in dry tetrahydrofuran (40 ml) was treated dropwise at room temperature with 4-chlorobutyryl chloride (about 0.07 mole) until the green reaction mixture turned yellow in colour. The reaction was filtered and the solids (triethylamine hydrochloride) were washed with tetrahydrofuran. The combined filtrates were concentrated by vacuum distillation, (≃15 mm Hg), filtered over alumina in methylene chloride, concentrated and recyrstallized from ether/petroleum ether affording 4-chloro-N-(8-quinolyl)butyramide. An analytical sample was prepared by recrystallization (m.p. 62°-63°), yield 53%.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.C(N(CC)CC)C.[Cl:19][CH2:20][CH2:21][CH2:22][C:23](Cl)=[O:24]>O1CCCC1>[Cl:19][CH2:20][CH2:21][CH2:22][C:23]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2)=[O:24]

Inputs

Step One
Name
Quantity
10 L
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.07 mol
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solids (triethylamine hydrochloride) were washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated by vacuum distillation, (≃15 mm Hg),
FILTRATION
Type
FILTRATION
Details
filtered over alumina in methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)NC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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